molecular formula C6H10O6 B8122944 (3S,4S,5S)-5-((R)-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one

(3S,4S,5S)-5-((R)-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one

Cat. No.: B8122944
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-STGXQOJASA-N
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Description

(3S,4S,5S)-5-(®-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one is a complex organic compound characterized by its unique stereochemistry and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5S)-5-(®-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one typically involves multiple steps, including the use of protecting groups and stereoselective reactions to ensure the correct configuration of the stereocenters. Common synthetic routes may involve the use of starting materials such as dihydroxyacetone and glyceraldehyde, followed by a series of aldol condensations, reductions, and cyclizations under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production. The reaction conditions are carefully controlled to maintain the integrity of the stereocenters and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(3S,4S,5S)-5-(®-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form diols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as halides or amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce diols, and substitution reactions can result in the formation of ethers or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S,5S)-5-(®-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and for the development of chiral catalysts.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. Its multiple hydroxyl groups make it a useful model compound for studying carbohydrate metabolism and enzyme specificity.

Medicine

In medicine, (3S,4S,5S)-5-(®-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one is investigated for its potential therapeutic applications. Its structural similarity to certain natural products makes it a candidate for drug development, particularly in the areas of antiviral and anticancer research.

Industry

In industrial applications, this compound is used as a precursor for the synthesis of various fine chemicals and pharmaceuticals. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in the production of high-value products.

Mechanism of Action

The mechanism of action of (3S,4S,5S)-5-(®-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S,4S,5S)-5-(®-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one include other dihydroxyfuran derivatives and compounds with similar stereochemistry and functional groups. Examples include:

  • (2S,3S,4S)-2,3,4-Trihydroxybutanal
  • (3R,4R,5R)-5-((S)-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one

Uniqueness

The uniqueness of (3S,4S,5S)-5-(®-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3S,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4+,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-STGXQOJASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]1[C@H]([C@@H](C(=O)O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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